

Physical and chemical properties of (R)-THIQ-methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Cat. No.: B152016

[Get Quote](#)

(R)-THIQ-Methanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol, commonly referred to as (R)-THIQ-methanol, is a chiral organic compound belonging to the tetrahydroisoquinoline (THIQ) family. The THIQ scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds, many of which exhibit significant biological activities.^{[1][2][3][4]} This has rendered the THIQ nucleus a "privileged scaffold" in medicinal chemistry, particularly in the development of novel therapeutics. This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and potential biological relevance of (R)-THIQ-methanol.

Physicochemical Properties

Precise experimental data for the enantiomerically pure (R)-THIQ-methanol is limited. However, data for the racemic mixture and related compounds, coupled with in silico predictions, provide a comprehensive profile.

Table 1: Physical and Chemical Properties of THIQ-Methanol Derivatives

Property	Value	Source/Method
Molecular Formula	$C_{10}H_{13}NO$	PubChem CID: 3752277
Molar Mass	163.22 g/mol	PubChem CID: 3752277
Appearance	Colorless to light yellow solid	ChemBK
Melting Point	60-65 °C (for 3(R)-isomer)	ChemBK[5]
Boiling Point	307.9 °C at 760 mmHg (racemate)	LookChem[5]
Density	1.081 g/cm ³ (racemate)	LookChem[5]
Flash Point	147 °C (racemate)	LookChem[5]
Water Solubility	Slightly soluble	LookChem[5]
Solubility in Organic Solvents	Soluble in dichloromethane, alcohols, and ethers.	LookChem[5], ChemBK[5]
pKa	14.57 ± 0.10 (Predicted)	LookChem[5]
Optical Rotation	Dextrorotatory	ChemBK[5]

Spectroscopic Data

Detailed experimental spectra for (R)-THIQ-methanol are not readily available in the public domain. The following represents predicted and characteristic spectral features based on the analysis of related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of (R)-THIQ-methanol is expected to show distinct signals for the aromatic, methylene, and methine protons. The chemical shifts can be influenced by the solvent used. In deuterated methanol (CD_3OD), the hydroxyl proton may exchange with the solvent.

- Aromatic Protons: Multiple signals between 7.0-7.5 ppm.
- CH-OH Proton: A multiplet around 4.5-5.0 ppm.

- CH₂-N Protons: Diastereotopic protons appearing as complex multiplets.
- CH₂-Ar Protons: Diastereotopic protons appearing as complex multiplets.
- CH₂-OH Protons: Diastereotopic protons appearing as doublets of doublets.
- NH Proton: A broad singlet, which may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the ten carbon atoms in the molecule.

- Aromatic Carbons: Multiple signals in the 125-140 ppm region.
- CH-OH Carbon: A signal around 60-70 ppm.
- CH₂-N and CH₂-Ar Carbons: Signals in the 30-50 ppm range.
- CH₂-OH Carbon: A signal around 65 ppm.

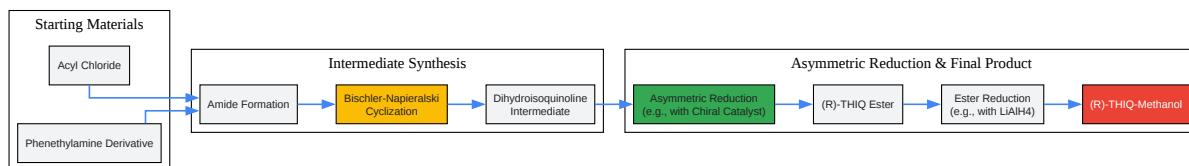
Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 163. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 u) leading to a fragment at m/z 132, and other characteristic fissions of the tetrahydroisoquinoline ring.[6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

- O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.[7]
- N-H Stretch: A moderate band around 3300-3500 cm⁻¹.
- C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.
- C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.


- C=C Aromatic Stretch: Bands in the 1450-1600 cm^{-1} region.
- C-O Stretch: A strong band in the 1000-1200 cm^{-1} region.[7]

Synthesis

The enantioselective synthesis of (R)-THIQ-methanol can be approached through several asymmetric strategies that are well-established for the broader class of chiral tetrahydroisoquinolines. A common and effective method involves the asymmetric reduction of a corresponding imine precursor.

General Asymmetric Synthesis Workflow

A generalized workflow for the synthesis of (R)-THIQ-methanol is outlined below. This typically involves the formation of a dihydroisoquinoline intermediate, followed by an enantioselective reduction.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the asymmetric synthesis of (R)-THIQ-methanol.

Experimental Protocol: Asymmetric Reduction via Chiral Catalyst

This protocol is a representative example based on established methods for the synthesis of chiral THIQs.[8]

- Amide Formation: A suitable phenethylamine derivative is reacted with an acyl chloride (e.g., one containing an ester group) in the presence of a base to form the corresponding N-acyl-phenethylamine.
- Bischler-Napieralski Cyclization: The amide is treated with a dehydrating agent such as phosphorus pentoxide (P_2O_5) or phosphoryl chloride ($POCl_3$) to induce cyclization, forming a 3,4-dihydroisoquinoline intermediate.
- Asymmetric Hydrogenation: The dihydroisoquinoline is subjected to asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand) under a hydrogen atmosphere. This step introduces the chirality at the C1 position, yielding the (R)-tetrahydroisoquinoline ester with high enantiomeric excess.
- Ester Reduction: The resulting ester is then reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride ($LiAlH_4$) in an anhydrous etheral solvent.
- Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography to yield pure (R)-THIQ-methanol.

Biological Activity and Drug Development Potential

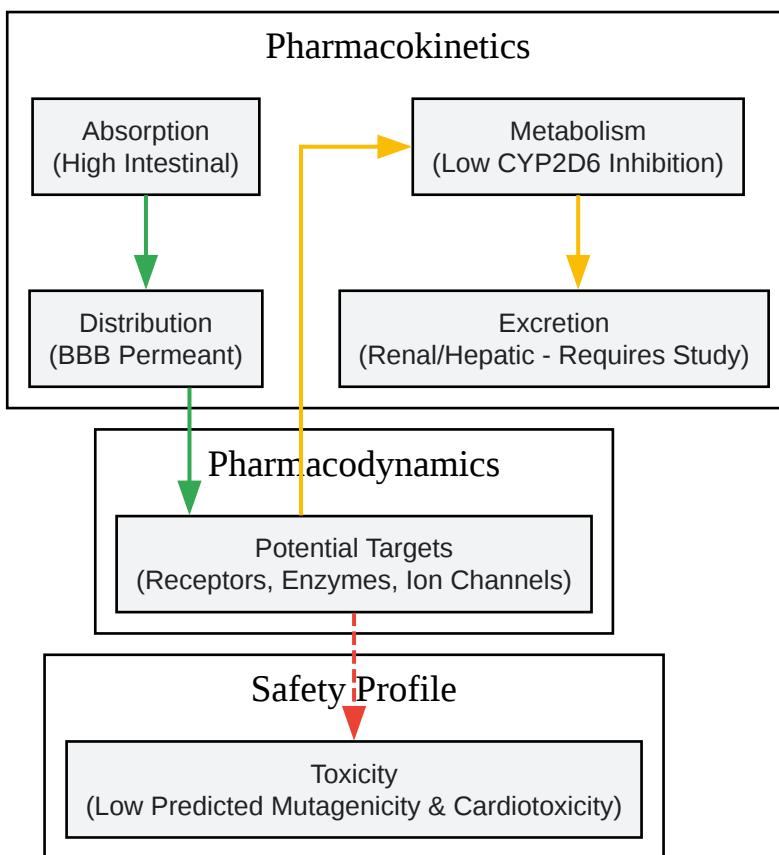
While specific biological data for (R)-THIQ-methanol is scarce, the tetrahydroisoquinoline core is a well-established pharmacophore with a broad range of biological activities, including but not limited to, antitumor, antimicrobial, and neuroprotective effects.^{[1][3]} The specific stereochemistry at the C1 position is often crucial for biological activity.

Potential Biological Targets

Based on the activities of structurally related THIQ derivatives, potential biological targets for (R)-THIQ-methanol could include:

- Receptors: Dopamine, serotonin, and adrenergic receptors are common targets for THIQ-based compounds.^[9]
- Enzymes: Enzymes such as monoamine oxidase (MAO) have been shown to be inhibited by certain THIQ derivatives.

- Ion Channels: Various ion channels can be modulated by molecules containing the THIQ scaffold.[10]


In Silico ADMET Prediction

To assess the drug-likeness of (R)-THIQ-methanol, an in silico prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties was performed.

Table 2: Predicted ADMET Properties of (R)-THIQ-Methanol

Parameter	Predicted Value	Interpretation
Human Intestinal Absorption	High	Good potential for oral absorption.
Blood-Brain Barrier Permeation	Yes	Likely to cross the blood-brain barrier.
CYP450 2D6 Inhibitor	No	Low potential for drug-drug interactions via this pathway.
Log P (Lipophilicity)	1.5 - 2.5	Optimal range for drug-likeness.
Ames Toxicity	Non-mutagenic	Low probability of being a mutagen.
hERG I Inhibitor	No	Low risk of cardiotoxicity.

These predictions suggest that (R)-THIQ-methanol possesses a favorable pharmacokinetic and safety profile, making it an interesting candidate for further investigation in drug discovery programs.

[Click to download full resolution via product page](#)

Caption: Predicted ADMET and pharmacodynamic profile of (R)-THIQ-methanol.

Conclusion

(R)-THIQ-methanol is a chiral molecule of significant interest due to its core tetrahydroisoquinoline structure, a scaffold prevalent in numerous biologically active compounds. While detailed experimental data for this specific enantiomer is limited, this guide provides a comprehensive overview based on available information for related compounds and *in silico* predictions. Its favorable predicted ADMET profile suggests its potential as a building block or lead compound in drug discovery. Further experimental validation of its synthesis, physicochemical properties, and biological activities is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CH₃OH methanol low high resolution ¹H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C₁₀H₁₃N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. CH₃OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ethanol's Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of (R)-THIQ-methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152016#physical-and-chemical-properties-of-r-thiq-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com